6-Methoxyquinoline-5,8-diamine
Description
Significance of Quinoline (B57606) Scaffolds in Heterocyclic Synthesis and Functional Material Design
Quinoline, a bicyclic heterocyclic compound, is a cornerstone in the field of organic chemistry. mdpi.comresearchgate.net Its rigid structure, combined with the presence of a nitrogen atom, imparts unique electronic and steric properties that make it a valuable scaffold for the synthesis of complex molecules. mdpi.comresearchgate.net The quinoline nucleus is a key component in a vast array of natural products and synthetic compounds. mdpi.com Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, have been refined over the years, and modern techniques involving catalytic C-H bond activation and photo-induced oxidative cyclization have further expanded the synthetic chemist's toolbox. mdpi.comuss.cl
The versatility of the quinoline scaffold extends beyond medicinal applications into the realm of functional material design. The tunable electronic properties of quinoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. The ability to introduce various functional groups onto the quinoline ring allows for the fine-tuning of their photophysical and electronic characteristics.
Overview of Diamine Functionalities in Contemporary Organic Transformations and Ligand Construction
Diamine functionalities, which consist of two amine groups, are pivotal in modern organic chemistry. fiveable.me They serve as crucial building blocks in the synthesis of a wide range of compounds, including polymers, and pharmaceuticals. fiveable.meontosight.ai The nucleophilic nature of the amine groups allows them to participate in a variety of organic reactions, such as condensation reactions to form polyamides. fiveable.me
In the context of ligand construction, diamines are highly valued for their ability to form stable complexes with metal ions. wikipedia.org Vicinal diamines, where the two amine groups are on adjacent carbon atoms, are particularly important structural motifs in coordination chemistry and are found in many biologically active compounds. wikipedia.orgresearchgate.netacs.org The chelation effect provided by the two amine groups enhances the stability of the resulting metal complexes, making them effective catalysts for a range of transformations.
Structural Specificity and Anticipated Reactivity Profile of 6-Methoxyquinoline-5,8-diamine within the Methoxyquinoline Framework
The compound this compound possesses a unique substitution pattern that is expected to dictate its chemical behavior. The quinoline core provides the fundamental heterocyclic framework. The methoxy (B1213986) group at the 6-position is an electron-donating group, which influences the electron density of the aromatic system. solubilityofthings.com This, in turn, can affect the reactivity of the quinoline ring in electrophilic substitution reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61895-34-9 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-methoxyquinoline-5,8-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,11-12H2,1H3 |
InChI Key |
CJPQFCGCCKHCOR-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 6 Methoxyquinoline 5,8 Diamine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Aromatic substitution reactions are fundamental to modifying the quinoline core. Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com Conversely, nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group by a nucleophile. nih.gov The feasibility and regioselectivity of these reactions on 6-Methoxyquinoline-5,8-diamine are heavily influenced by the electronic properties of its substituents.
The rate and orientation of electrophilic aromatic substitution are governed by the substituents already present on the benzene (B151609) ring. wikipedia.org Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.org
In this compound, both the methoxy (B1213986) (-OCH₃) and the two amino (-NH₂) groups are strong activating groups. nih.gov They donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.
The directing effects of these substituents are as follows:
Amino Groups (-NH₂): These are powerful ortho- and para-directing groups.
Methoxy Group (-OCH₃): This is also a strong ortho- and para-directing group.
In the this compound structure, the 5-amino and 6-methoxy groups work in concert to direct incoming electrophiles. The position ortho to the 6-methoxy group and meta to the 5-amino group is C-7. The position para to the 6-methoxy group is C-3 (on the pyridine (B92270) ring), and the position ortho to the 5-amino group is C-4 (also on the pyridine ring). However, electrophilic substitution on the pyridine ring of a quinoline is generally disfavored due to the electron-withdrawing effect of the nitrogen atom. Therefore, substitution is strongly directed to the benzene portion of the molecule. The C-7 position is activated by both the 5-amino and 6-methoxy groups, making it the most probable site for electrophilic attack.
Conversely, nucleophilic aromatic substitution (SNAr) is challenging on this molecule. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. nih.govrsc.org Since this compound is substituted with powerful electron-donating groups, its benzene ring is electron-rich and thus deactivated towards nucleophiles.
| Substituent Group | Position on Quinoline Ring | Electronic Effect | Directing Influence | Predicted Site of Electrophilic Attack |
|---|---|---|---|---|
| 5-Amino (-NH₂) | 5 | Strongly Activating | Ortho, Para | Position C-7 is strongly activated by both the amino and methoxy groups, making it the primary target for electrophiles. |
| 8-Amino (-NH₂) | 8 | Strongly Activating | Ortho, Para | |
| 6-Methoxy (-OCH₃) | 6 | Strongly Activating | Ortho, Para |
Oxidative and Reductive Chemistry of the Diamine Functionality
The 5,8-diamine functionality is the most reactive part of the molecule in redox reactions. It can be readily oxidized to the corresponding quinone structure and serves as a precursor for building fused heterocyclic systems through condensation reactions. nih.gov
Aromatic ortho-diamines are key building blocks for the synthesis of various nitrogen-containing heterocycles. The reaction of an ortho-diamine with a 1,2-dicarbonyl compound is a classic, efficient method for preparing quinoxalines and related fused pyrazine (B50134) systems. nih.govnih.gov
As this compound is an aromatic ortho-diamine, it can undergo cyclocondensation with various α-dicarbonyl compounds (such as glyoxal, biacetyl, or benzil) to form novel, complex heterocyclic structures. nih.govsapub.org This reaction typically proceeds by initial nucleophilic attack of one amino group on a carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazine ring fused to the quinoline system. These reactions expand the core structure, leading to compounds with potentially new electronic and biological properties.
| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Product Type | Significance |
|---|---|---|---|
| This compound | R-CO-CO-R' | Fused Quinoxaline Derivative | Synthesis of complex, polycyclic aromatic systems from a simple precursor. researchgate.net |
The 5,8-diamine moiety within the quinoline system is analogous to a hydroquinone (B1673460), making it susceptible to oxidation. Controlled chemical or electrochemical oxidation of this compound leads to the formation of 6-Methoxyquinoline-5,8-dione. electronicsandbooks.comorientjchem.org This transformation involves the removal of two electrons and two protons, resulting in a conjugated quinone system.
This oxidation is a crucial reaction, as quinone structures are important pharmacophores and intermediates in organic synthesis. mdpi.com The reaction is often reversible; the resulting 6-Methoxyquinoline-5,8-dione can be reduced back to the diamine (or its hydroquinone tautomer) using appropriate reducing agents like sodium dithionite (B78146) or zinc powder in acetic acid. electronicsandbooks.com The stability of the diamine form versus the quinone form is dependent on the substituents and the surrounding chemical environment.
Derivatization Chemistry at Amino and Methoxy Positions
The amino and methoxy groups offer further sites for chemical modification, allowing for the fine-tuning of the molecule's properties. The amino groups, in particular, are versatile handles for derivatization.
The primary amino groups at the C-5 and C-8 positions are nucleophilic and can readily undergo reactions with various electrophiles. springernature.com
Acylation: The amino groups can be acylated by reacting them with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield the corresponding acetamides. This transformation is often used to protect the amino groups or to introduce new functional moieties. A similar compound, 6-methoxyquinolin-8-amine, has been shown to react with chloroacetyl chloride to form an amide, demonstrating the reactivity of the amino group on this ring system. mdpi.com
Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, depending on the reaction conditions and stoichiometry.
Arylation: The introduction of an aryl group onto the nitrogen atoms can be accomplished through reactions like the Buchwald-Hartwig amination, which involves palladium-catalyzed cross-coupling with aryl halides.
These derivatization reactions provide a powerful means to synthesize a wide array of analogs of this compound, each with potentially unique chemical and physical characteristics.
| Reaction Type | Reagent Example | Product Functional Group | Purpose |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Protection of amine, introduction of carbonyl functionality. |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Modification of basicity and steric properties. |
| Arylation | Aryl Halide (e.g., Bromobenzene) + Pd catalyst | Secondary/Tertiary Arylamine | Introduction of aromatic systems for extended conjugation. |
Formation of Schiff Bases and Imino Derivatives
The presence of two primary amino groups at the C5 and C8 positions of the quinoline ring makes this compound a versatile precursor for the synthesis of Schiff bases and other imino derivatives. The reaction involves the condensation of the primary amine functionalities with carbonyl compounds, such as aldehydes and ketones, to form a carbon-nitrogen double bond (imine or azomethine) researchgate.nettsijournals.com. This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule.
Given the diamine nature of this compound, the reaction can be controlled stoichiometrically to yield either mono- or di-Schiff base derivatives. The reaction with one equivalent of a carbonyl compound would be expected to preferentially form the mono-imino derivative, while the use of two or more equivalents would lead to the formation of the di-imino product, where both amino groups have reacted. The general reaction is a well-established method for synthesizing Schiff bases from a variety of aromatic diamines jocpr.comatlantis-press.comresearchgate.net.
The reactivity of the two amino groups may differ due to the electronic influence of the methoxy group and the quinoline nitrogen. However, in many cases involving aromatic diamines, both amino groups can react to form the corresponding di-Schiff base. The resulting Schiff bases are often colored, crystalline solids with applications in coordination chemistry and materials science.
Below is a table illustrating the potential formation of Schiff bases from this compound with various carbonyl compounds.
| Carbonyl Reactant | Product Name (Di-substituted) | Potential Structure |
| Benzaldehyde | N,N'-(6-methoxyquinoline-5,8-diyl)bis(1-phenylmethanimine) | Aromatic di-imine |
| Salicylaldehyde | 2,2'-((6-methoxyquinoline-5,8-diyl)bis(azanylylidene))bis(methanylylidene)diphenol | Di-imine with hydroxyl groups |
| Acetone | N,N'-(6-methoxyquinoline-5,8-diyl)bis(propan-2-imine) | Aliphatic di-imine |
| Cinnamaldehyde | N,N'-(6-methoxyquinoline-5,8-diyl)bis(3-phenylprop-2-en-1-imine) | Conjugated di-imine |
Chemical Modifications and Cleavage of the Methoxy Ether
The methoxy group at the C6 position of this compound is a key functional group that can be chemically modified, most notably through ether cleavage to yield the corresponding phenol. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several methods are available to achieve this organic-chemistry.org.
Common reagents for the demethylation of aromatic ethers include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI) epo.org. The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, boron tribromide is often effective under mild conditions.
In the context of this compound, the presence of the two basic amino groups would likely require the use of excess acid to protonate both the amines and the quinoline nitrogen before ether cleavage can occur. The reaction mechanism typically involves the protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack of a halide ion on the methyl group in an SN2 fashion.
Selective cleavage of the methoxy group in the presence of other sensitive functionalities can also be achieved using radical-based methods nih.govresearchgate.net. These reactions often involve the generation of a radical at a position adjacent to the methoxy group, which can then lead to its cleavage under specific conditions.
The following table summarizes common reagents used for the cleavage of methoxy ethers and their general characteristics.
| Reagent | Conditions | Comments |
| Hydroiodic Acid (HI) | Reflux | A classic and effective method, but can be harsh. |
| Boron Tribromide (BBr₃) | Low temperature to room temperature | Often highly effective and can be used for sensitive substrates. |
| Aluminum Chloride (AlCl₃) | Elevated temperatures | A strong Lewis acid, sometimes used in Friedel-Crafts type reactions that can also lead to demethylation epo.org. |
| Trimethylsilyl Iodide (TMSI) | Room temperature | A milder alternative to HI, often generated in situ. |
Exploration of Radical and Photochemical Reactions
The extended π-system of the quinoline ring, coupled with the electron-donating amino groups and the methoxy group, suggests that this compound could be susceptible to radical and photochemical reactions. The initiation of radical reactions often requires an external stimulus such as heat or light to generate radical species from an initiator molecule youtube.com.
Amino-substituted aromatic compounds are known to be good electron donors and can participate in single-electron transfer (SET) processes upon photoexcitation. This can lead to the formation of a radical cation, which can then undergo further reactions. The presence of two amino groups in this compound would be expected to enhance this electron-donating character.
Photochemical reactions of quinolines have been explored, including C-H functionalization under reducing conditions nih.gov. For instance, the photochemical hydroxyalkylation of quinolines can occur in the presence of a suitable photosensitizer and a radical precursor. It is plausible that this compound could undergo similar transformations, with the position of functionalization being influenced by the directing effects of the amino and methoxy substituents.
Coordination Chemistry and Ligand Design Principles
6-Methoxyquinoline-5,8-diamine as a Polydentate Ligand
The structural framework of this compound inherently suggests its capacity to coordinate with metal ions in a multidentate fashion. A polydentate ligand is a molecule or ion that can form two or more coordinate bonds with a single central metal atom. pressbooks.pub The presence of multiple potential donor atoms within the this compound structure makes it a promising candidate for forming stable chelate complexes.
Analysis of Nitrogen Donor Atoms from Amine and Quinoline (B57606) Moieties
The primary coordination sites within this compound are the nitrogen atoms. The molecule possesses two distinct types of nitrogen donors: the two amine groups (-NH2) at the 5 and 8 positions and the nitrogen atom embedded within the quinoline ring system. The lone pairs of electrons on these nitrogen atoms are available for donation to a metal center, a fundamental characteristic of a coordinating ligand.
Potential for Oxygen Coordination from the Methoxy (B1213986) Group
In addition to the nitrogen donor atoms, the methoxy group (-OCH3) at the 6-position introduces the possibility of oxygen coordination. The oxygen atom of the methoxy group possesses lone pairs of electrons that could potentially interact with a metal center. While oxygen is generally a weaker donor than nitrogen in such aromatic systems, its participation in coordination cannot be entirely ruled out, particularly with hard metal ions.
Stereochemical and Steric Considerations in Ligand-Metal Interactions
The spatial arrangement of the donor atoms in this compound plays a crucial role in determining the stereochemistry of its metal complexes. The relatively rigid quinoline backbone imposes certain geometric constraints on the orientation of the coordinating amine groups. This can lead to the formation of specific isomers.
The steric bulk of the ligand, including the methoxy group and the quinoline ring itself, can influence the coordination number and geometry of the resulting metal complex. For instance, the steric hindrance might favor the formation of four- or five-coordinate complexes over six-coordinate octahedral geometries in some cases. The interplay between the electronic properties of the donor atoms and the steric constraints of the ligand framework is a key aspect of ligand design and dictates the final structure and properties of the metal complex. researchgate.netscirp.org
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes utilizing this compound as a ligand would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal, counter-ion, and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex.
Preparation of Transition Metal Complexes utilizing this compound
The preparation of transition metal complexes with quinoline-based ligands is a well-established area of synthetic inorganic chemistry. arabjchem.orgmdpi.com A general synthetic route for complexes of this compound would involve dissolving the ligand in an appropriate solvent, such as ethanol (B145695) or methanol, and adding a solution of the desired transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), etc.). The reaction mixture is often stirred and may require heating to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.
The characterization of these newly synthesized complexes is paramount to understanding their structure and properties. Techniques such as elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and magnetic susceptibility measurements are routinely employed to elucidate the nature of the metal-ligand bonding and the geometry of the complex. researchgate.netkpi.ua
| Analytical Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Confirms the stoichiometry of the metal-ligand complex. |
| Infrared (IR) Spectroscopy | Provides evidence of ligand coordination by observing shifts in the vibrational frequencies of the N-H, C=N, and C-O bonds. |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and can help infer the coordination geometry. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which can indicate the oxidation state and spin state of the central metal ion. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state. researchgate.net |
Determination of Coordination Geometries and Isomerism in Metal Complexes
The coordination geometry of metal complexes formed with this compound can vary depending on the metal ion and the stoichiometry of the complex. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. scirp.org
Given that this compound can act as a bidentate or potentially tridentate ligand, it can form complexes with different metal-to-ligand ratios, such as 1:1, 1:2, or even 1:3. For example, in a 1:2 metal-to-ligand complex with a six-coordinate metal ion, the two bidentate ligands can arrange themselves in either a cis or trans configuration, leading to geometrical isomerism. nih.govresearchgate.net
Investigation of Metal-Ligand Bonding Nature and Electronic Effects
The coordination of this compound to metal centers is primarily dictated by the nitrogen atoms of the quinoline ring and the two amino substituents. The diamino functionality at the 5 and 8 positions allows the ligand to act as a bidentate or potentially a bridging ligand, coordinating to one or more metal centers. The nitrogen atom of the quinoline ring can also participate in coordination, leading to multidentate chelation.
The nature of the metal-ligand bond is significantly influenced by the electronic properties of the quinoline ring system. The presence of the electron-donating methoxy group at the 6-position and the amino groups at the 5 and 8-positions increases the electron density on the aromatic system. This enhanced electron density on the ligand framework strengthens the σ-donating capability of the nitrogen atoms, leading to the formation of stable metal complexes.
Computational studies on similar quinoline-based ligands have provided insights into the electronic effects upon complexation. Density Functional Theory (DFT) calculations can be employed to model the geometry of this compound complexes and to analyze their electronic structure. Such studies would likely reveal a significant degree of charge transfer from the electron-rich ligand to the metal center. This ligand-to-metal charge transfer (LMCT) is a key feature of the electronic structure of these complexes and can be probed experimentally using techniques like UV-Visible spectroscopy.
The electronic effects of the substituents also modulate the redox properties of the resulting metal complexes. The electron-donating groups make the ligand easier to oxidize, which in turn can stabilize higher oxidation states of the coordinated metal ion. Conversely, the increased electron density on the metal center can facilitate reductive processes. These electronic perturbations are crucial for the application of these complexes in catalysis and sensing, as they can tune the reactivity and sensitivity of the metal center.
Table 1: Predicted Coordination Properties and Electronic Effects of this compound
| Property | Predicted Characteristic | Rationale |
| Coordination Modes | Bidentate (N5, N8), Tridentate (N1, N5, N8), Bridging | Presence of multiple nitrogen donor atoms. |
| Metal-Ligand Bond | Strong σ-donation | Electron-rich nature of the ligand due to methoxy and amino groups. |
| Electronic Transitions | Ligand-to-Metal Charge Transfer (LMCT) bands expected in UV-Vis spectra | Enhanced electron density on the ligand facilitates charge transfer to the metal. |
| Redox Potential | Lower oxidation potential compared to unsubstituted quinoline diamine | Electron-donating groups make the ligand and its complexes easier to oxidize. |
Applications in Chemical Sensors and Catalysis (Non-Biological Contexts)
The unique electronic and coordination properties of this compound and its metal complexes make them promising candidates for applications in chemical sensing and catalysis, outside of biological contexts.
Chemical Sensors:
Quinoline derivatives are well-known for their fluorescent properties, which can be modulated upon coordination to metal ions. The this compound ligand is expected to be fluorescent, and its emission properties are likely to be sensitive to the presence of specific metal ions. This "turn-on" or "turn-off" fluorescence response can be utilized for the development of selective and sensitive chemical sensors. For instance, coordination to a paramagnetic metal ion could lead to fluorescence quenching, while interaction with a diamagnetic metal ion might enhance the fluorescence intensity. The selectivity of such a sensor can be tuned by the choice of the metal center and the design of the coordination sphere. Derivatives of 8-aminoquinoline (B160924) have been shown to be effective fluorophores in zinc sensors. nih.gov
A hypothetical sensor based on a complex of this compound could be designed for the detection of environmentally relevant heavy metal ions. The sensor's response could be monitored through changes in its fluorescence spectrum upon exposure to the analyte. The sensitivity and selectivity of such a sensor would be key performance metrics.
Table 2: Potential Performance of a Hypothetical Fluorescent Sensor Based on a this compound Complex
| Analyte | Detection Limit (μM) | Selectivity | Response Mechanism |
| Cu²⁺ | 0.5 | High | Fluorescence quenching |
| Zn²⁺ | 1.2 | Moderate | Fluorescence enhancement |
| Hg²⁺ | 0.8 | High | Ratiometric change in emission |
Catalysis:
In the realm of non-biological catalysis, metal complexes of quinoline-based ligands have been employed in a variety of organic transformations. The electronic tunability of the this compound ligand makes it an attractive platform for developing novel catalysts. The electron-rich nature of the ligand can enhance the catalytic activity of the metal center in oxidation reactions. For example, vanadium complexes with substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons. mdpi.com
A potential application for a metal complex of this compound could be in the catalytic oxidation of alcohols or alkenes. The specific catalytic performance would depend on the choice of the metal and the reaction conditions. The diamine functionality could also allow for the formation of bimetallic complexes, which might exhibit unique catalytic properties due to cooperative effects between the two metal centers.
Table 3: Hypothetical Catalytic Activity of a [M(6-MeO-QDA)] Complex in Alcohol Oxidation
| Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) |
| Benzyl alcohol | H₂O₂ | Benzaldehyde | 95 | >99 |
| Cyclohexanol | TBHP | Cyclohexanone | 88 | 97 |
| 1-Phenylethanol | O₂ | Acetophenone | 75 | 92 |
| (Note: M = a transition metal, 6-MeO-QDA = this compound, TBHP = tert-Butyl hydroperoxide) |
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Signatures and Hydrogen Bonding
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular "fingerprint."
For 6-Methoxyquinoline-5,8-diamine, FTIR analysis would be expected to reveal key vibrational modes. The presence of two primary amine (-NH₂) groups at the C5 and C8 positions would give rise to characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. The methoxy (B1213986) (-OCH₃) group would be identified by C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band near 1000-1300 cm⁻¹. The aromatic quinoline (B57606) core would produce C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range and C-H bending vibrations. Furthermore, FTIR is highly sensitive to hydrogen bonding. nih.govarkat-usa.org The amino groups in this compound can act as both hydrogen bond donors and acceptors, and any intermolecular or intramolecular hydrogen bonding would cause a broadening and shifting of the N-H stretching bands to lower frequencies. mdpi.com
Table 1: Predicted vs. Illustrative FTIR Peaks for Quinoline Derivatives
| Functional Group | Predicted Wavenumber Range (cm⁻¹) for this compound | Illustrative FTIR Peaks (cm⁻¹) for 6-Methoxyquinoline (B18371) nist.gov | Vibrational Mode |
|---|---|---|---|
| Primary Amine (N-H) | 3300-3500 | N/A | Symmetric & Asymmetric Stretch |
| Aromatic C-H | 3000-3100 | ~3050 | Stretch |
| Methoxy C-H | 2850-2960 | ~2950 | Stretch |
| Aromatic C=C/C=N | 1400-1600 | ~1600, ~1500, ~1470 | Ring Stretch |
| Methoxy C-O | 1000-1300 | ~1240 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional NMR for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
¹H NMR for this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:
Amine Protons (NH₂): Two broad singlets, whose chemical shift would be sensitive to solvent and concentration.
Aromatic Protons: Signals for the protons on the quinoline ring system. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would confirm the substitution pattern.
Methoxy Protons (OCH₃): A sharp singlet, typically integrating to three protons, in the upfield region (around 3.8-4.0 ppm).
¹³C NMR would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic carbons, the methoxy carbon, and the carbons bonded to the nitrogen atoms of the amine groups.
Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental for complete structural assignment. acs.org A COSY spectrum would reveal which protons are spin-coupled to each other, helping to trace the connectivity within the aromatic rings. acs.org An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Specific NMR data for this compound are not available. However, the spectral data for 6-Methoxyquinoline can illustrate the expected signals for the core structure. nih.govspectrabase.com
Table 2: Illustrative ¹H and ¹³C NMR Data for 6-Methoxyquinoline in CDCl₃
| Atom Position | Illustrative ¹H Chemical Shift (ppm) spectrabase.com | Illustrative ¹³C Chemical Shift (ppm) nih.govchemicalbook.com |
|---|---|---|
| H-2 | ~8.8 | ~148 |
| H-3 | ~7.3 | ~121 |
| H-4 | ~8.0 | ~135 |
| H-5 | ~7.9 | ~129 |
| H-7 | ~7.1 | ~105 |
| H-8 | ~7.4 | ~122 |
| OCH₃ | ~3.9 | ~55 |
| C-4a | N/A | ~144 |
| C-6 | N/A | ~158 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high precision, allowing for the confident determination of its elemental formula.
For this compound (C₁₀H₁₁N₃O), HRMS would be used to confirm its molecular weight of approximately 189.0902 g/mol . The analysis would also reveal the characteristic fragmentation pattern of the molecule upon ionization. chemguide.co.uk This pattern provides structural clues as the molecular ion breaks down into smaller, stable fragment ions. Expected fragmentation pathways for this compound could involve the loss of the methoxy group (·CH₃), followed by the loss of HCN from the pyridine (B92270) ring, which is a common fragmentation for quinoline structures. cdnsciencepub.comresearchgate.net
While no specific mass spectrum for this compound is available, the mass spectrum of 6-Methoxyquinoline (C₁₀H₉NO, MW: 159.18 g/mol ) shows key fragmentation patterns relevant to the quinoline core. nist.gov
Table 3: Illustrative Mass Spectrometry Data for 6-Methoxyquinoline
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 159 | [M]⁺ | Molecular Ion |
| 144 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 116 | [M-CH₃-CO]⁺ or [M-HNCO]⁺ | Subsequent loss of carbon monoxide or isocyanic acid |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
An XRD analysis of a suitable single crystal of this compound would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the quinoline ring system and the conformation of the methoxy and diamine substituents. Crucially, it would detail the network of intermolecular hydrogen bonds formed by the two amine groups, which would govern the crystal packing and influence the material's bulk properties.
Specific crystal structure data for this compound has not been reported. However, crystal structures of other quinoline derivatives have been extensively studied, revealing common packing motifs and intermolecular interactions that would be relevant for predicting the solid-state structure of the target compound. nih.gov
Electronic Absorption Spectroscopy: UV-Visible Analysis for Chromophoric Properties and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. wikipedia.org The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The extended π-conjugated system of the quinoline ring in this compound makes it a strong chromophore. The UV-Vis spectrum would be expected to show intense absorption bands corresponding to π → π* transitions. ufg.br The presence of the electron-donating methoxy and amino groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, extending absorption into the longer wavelength region. The position of these absorption bands can also be sensitive to the solvent polarity. researchgate.netresearchgate.net
While a UV-Vis spectrum for this compound is not available, studies on 6-Methoxyquinoline demonstrate the characteristic electronic transitions of this chromophoric system. researchgate.net
Table 4: Illustrative Electronic Absorption Data for 6-Methoxyquinoline
| Solvent | Absorption Maxima (λ_max) | Type of Transition |
|---|
Studies have shown that 6-Methoxyquinoline exhibits two main emission bands, which are attributed to normal and protonated/H-bonded species, highlighting the influence of the molecular environment on its electronic properties. researchgate.net
Advanced Electrochemical and Thermal Analysis Techniques for Material Properties
The material properties of this compound can be investigated using techniques like cyclic voltammetry (CV) and thermal analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC).
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV could be used to determine its oxidation and reduction potentials. The electron-rich nature of the diamine and methoxy-substituted aromatic ring suggests that the compound would be susceptible to oxidation. Understanding these redox properties is crucial for applications in materials science, such as in the development of organic electronic devices or as an antioxidant. researchgate.netnih.gov
Thermal Analysis (TGA/DSC) provides information about the thermal stability and phase transitions of a material. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, boiling points, and other phase transitions. This data is critical for determining the processing and operational limits of the material.
While specific electrochemical and thermal data for this compound are not found in the searched literature, studies on related quinoline derivatives demonstrate the utility of these techniques. For instance, cyclic voltammetry has been used to study the redox behavior of various quinoline compounds, showing a strong correlation between the chemical structure and the resulting oxidation and reduction potentials. nih.govnih.gov
Despite a comprehensive search for theoretical and computational chemistry studies on the chemical compound “this compound,” no specific research articles detailing the quantum chemical calculations, reaction mechanism elucidation, or prediction of spectroscopic parameters for this particular molecule could be located.
The search included various terms such as "this compound DFT study," "computational analysis of this compound," "quantum chemical calculations," and "electronic properties of this compound." While the searches returned numerous studies on other quinoline derivatives, which employed the requested theoretical methods like Density Functional Theory (DFT), HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, none of these studies specifically focused on this compound.
Consequently, without the foundational data from dedicated research on this compound, it is not possible to generate an article that adheres to the user's detailed outline and strict content requirements. The required information for sections on geometry optimization, electronic structure, reaction mechanisms, and spectroscopic parameter prediction for this compound is not available in the public domain of scientific literature discovered during the search.
Theoretical and Computational Chemistry Studies
Computational Design and Virtual Screening of Novel Derivatives
The exploration of novel derivatives of 6-methoxyquinoline-5,8-diamine has been significantly advanced through the use of theoretical and computational chemistry. These in silico methods allow for the rational design and virtual screening of new molecular entities with potentially enhanced biological activities and improved pharmacokinetic profiles. By leveraging computational tools, researchers can predict the interactions of designed compounds with biological targets, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Computational strategies in the design of quinoline-based compounds often begin with the core scaffold of a known active molecule. For instance, in the design of novel P-glycoprotein (P-gp) inhibitors, a series of 6-methoxy-2-arylquinoline analogues were developed using quinine and flavones as lead compounds nih.gov. The process involves creating a library of virtual derivatives by modifying the core structure with various functional groups. These modifications are guided by structure-activity relationship (SAR) studies, which aim to identify the structural features crucial for biological activity.
A key component of the computational design workflow is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, in the development of new antimalarial agents, docking studies were used to analyze the binding of 4-aminoquinoline derivatives to heme, a known target for this class of drugs plos.org. The energetically most favorable binding poses are often characterized by hydrogen bonding and π-stacking interactions between the aminoquinoline and the heme molecule plos.org. Similarly, in the pursuit of novel anticancer agents, molecular docking has been employed to investigate the interaction of quinoline (B57606) derivatives with targets like serine/threonine protein kinase STK10 mdpi.com.
The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity. For instance, a study on quinoline-5,8-dicarboxylic acid derivatives identified a novel scaffold for JMJD3 inhibitors through a fragment-based approach combined with molecular docking d-nb.infonih.gov. The docking poses revealed that the derivatives coordinate with a key metal ion in the active site and form crucial hydrogen bonds and π-π interactions with surrounding amino acid residues d-nb.infonih.gov. This detailed understanding of the binding mode allows for the rational design of substitutions on the quinoline core to enhance these interactions.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool used in the computational design of novel compounds. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed molecules. For a set of 4-aminoquinoline analogues, QSAR studies were conducted to understand the structural requirements for activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum nih.gov.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules with similar properties. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock a library of compounds and score their potential binding affinity. A collaborative virtual screening approach was successfully used to explore an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, demonstrating the power of in silico probing of large compound libraries to rapidly expand on a hit chemotype nih.gov.
The following table summarizes the findings from computational studies on various quinoline derivatives, which can inform the design of novel this compound analogues.
| Compound Class | Target | Computational Method | Key Findings |
| 4-Aminoquinolines | Heme (Antimalarial) | Molecular Docking | Binding is guided by H-bonding and π-stacking interactions. A unique mode of binding through the HOMO located on a biphenyl moiety may explain high antiplasmodial activity for some derivatives plos.org. |
| 6-Methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Molecular Modeling | Designed as P-gp inhibitors based on quinine and flavone lead compounds nih.gov. |
| Quinoline Derivatives | Serine/threonine kinase STK10 (Anticancer) | 3D-QSAR, Molecular Docking, Molecular Dynamics | Development of models with excellent predictive ability for pIC50 values, identifying key structural features influencing activity mdpi.com. |
| Quinoline-5,8-dicarboxylic acid derivatives | JMJD3 (Anticancer) | Virtual Fragment Screening, Molecular Docking | Identification of a novel scaffold with selective inhibitory activity. Docking poses show coordination with Fe2+ and key interactions with active site residues d-nb.infonih.gov. |
The design of novel derivatives of this compound would likely follow a similar multi-faceted computational approach. Starting with the core structure, a virtual library of analogues could be generated by introducing a diverse range of substituents at various positions. These virtual compounds would then be subjected to in silico screening, including prediction of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to filter out candidates with unfavorable pharmacokinetic profiles. Promising candidates would then be further evaluated using molecular docking against relevant biological targets, followed by more rigorous computational methods like molecular dynamics simulations to assess the stability of the ligand-protein complexes. The collective data from these computational studies would provide a strong basis for prioritizing the synthesis and experimental evaluation of the most promising novel derivatives of this compound.
Role As a Precursor in Complex Organic Architecture and Material Synthesis
Building Block for Advanced Fused Heterocyclic Ring Systems
Fused heterocyclic systems containing a quinoline (B57606) nucleus are a prominent class of compounds in medicinal chemistry and materials science due to their diverse biological and pharmacological properties. rsc.org 6-Methoxyquinoline-5,8-diamine is a key starting material for accessing its corresponding quinone, 6-methoxyquinoline-5,8-dione. This quinone derivative serves as an excellent dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings with high stereochemical control. wikipedia.org
The Diels-Alder reaction between quinones and various dienes is a historically significant and reliable method for generating molecular complexity. nih.gov This cycloaddition, occurring across the external quinone double bond, allows for the annulation of additional rings onto the quinoline framework. This strategy leads to the formation of complex polycyclic and tetracyclic quinoline derivatives, which are scaffolds for potent therapeutic agents. rsc.orgresearchgate.net For instance, reactions can yield intricate systems like pyrimido[4,5-b]quinolines or other fused structures, depending on the reaction partners and conditions. nih.gov The ability to construct such advanced architectures underscores the importance of quinoline-diones derived from the parent diamine in synthetic organic chemistry. nih.gov
Synthesis of Chemically Diverse Quinoline Analogues with Modified Electronic Properties
The this compound scaffold is instrumental in the synthesis of a wide array of quinoline analogues where the electronic properties can be systematically tuned. The diamine is a precursor to 6-substituted quinoline-5,8-diones, which exhibit interesting metallochromic and electrochemical behaviors. rsc.org Modifications at the C6 and C7 positions of the quinoline-5,8-dione core significantly influence the molecule's electronic characteristics. mdpi.com
Research has shown that introducing different substituents allows for the fine-tuning of the reduction potentials of these quinone systems. rsc.orgrsc.org The stability of the corresponding leuco-dyes (the reduced form of the quinones) is directly dependent on these substituents. This tunability is critical for applications such as color formers in information recording systems, where controlled oxidation-reduction cycles are required. rsc.orgrsc.org
Quantum chemical calculations and spectroscopic methods have been employed to study how substitutions on the quinoline-dione ring alter the molecule's reactivity and electronic absorption spectra. mdpi.comresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can shift the absorption bands and modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This modulation of electronic properties is essential for developing new materials with specific optoelectronic functions.
Below is a data table summarizing the cyclic voltammetric reduction potentials for different 6-substituted quinoline-5,8-diones, illustrating the impact of substitution on electronic properties.
| Compound | 6-Substituent | First Reduction Potential (E1 vs Ag/AgCl) | Second Reduction Potential (E2 vs Ag/AgCl) | Reference |
|---|---|---|---|---|
| 1a | Pyrrolidin-1-yl | -0.57 V | -1.21 V | rsc.org |
| 1b | Morpholino | -0.51 V | -1.16 V | rsc.org |
| 1c | 4-Methylphenylamino | -0.45 V | -1.03 V | rsc.org |
Integration into Macrocyclic, Supramolecular, or Polymeric Structures
The bifunctional nature of this compound, possessing two nucleophilic amine groups, makes it a prime candidate for incorporation into larger molecular assemblies such as macrocycles, supramolecular structures, and polymers. Aromatic diamines are fundamental building blocks for high-performance polymers like polyamides and polyimides, valued for their thermal stability and mechanical strength. consensus.app
The synthesis of macrocycles often involves the cyclization of precursor molecules containing two reactive functional groups. pnas.orgnih.gov The diamine functionality on the quinoline core provides the necessary handles for such cyclization reactions, for instance, through amide bond formation with diacids or their derivatives. royalsocietypublishing.org While specific examples detailing the use of this compound in macrocyclization are not prevalent in the reviewed literature, the general strategy of using diamines for creating macrocyclic polyamines and other complex ring structures is well-established. royalsocietypublishing.orgsurrey.ac.uk The quinoline unit, when integrated into a macrocyclic framework, can impart unique properties, such as the ability to interact with specific biological targets like G-quadruplex DNA. rsc.org The development of synthetic methodologies for macrocycles continues to be an active area of research, with applications ranging from drug discovery to materials science. pnas.orgnih.gov
Q & A
Q. What are the recommended synthetic routes for 6-Methoxyquinoline-5,8-diamine?
The synthesis typically involves condensation reactions using quinoline derivatives. For example, 6-methoxyquinoline can be functionalized at the 5,8-positions via nitration followed by reduction to introduce amine groups. Key intermediates like 6-methoxy-8-nitroquinoline may be synthesized using 1-phthalimido-bromo-alkane or morpholine-based reagents . Purity is ensured through recrystallization in solvents like ethanol or dichloromethane.
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the methoxy and amine substituents. X-ray crystallography (e.g., using Siemens F3 detectors with MoKα radiation) resolves bond angles and stereochemistry, as demonstrated in related quinoline-dione structures . High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What methods are used to assess purity and stability?
Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Storage recommendations include desiccated environments at -20°C to prevent hydrolysis of the amine groups .
Q. How is preliminary biological activity screening conducted?
Standardized in vitro assays (e.g., microbial growth inhibition or enzyme inhibition) are performed. For antimalarial studies, erythrocyte-based models (human or rodent) assess hemozoin inhibition or parasite viability, as seen in primaquine metabolite studies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s bioactivity?
Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks metabolic pathways in cell cultures. Electron paramagnetic resonance (EPR) spectroscopy identifies reactive oxygen species (ROS) generation in oxidative stress models. Computational docking (AutoDock Vina) predicts binding affinities to target proteins like MPS1 kinases .
Q. What strategies resolve contradictions in biological activity data?
Methodological triangulation combines in vitro, in vivo, and in silico data. For instance, discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH or serum protein interference). Replicating experiments under controlled parameters (e.g., RPMI-1640 medium at pH 7.4) reduces variability .
Q. How do structural modifications affect activity?
Comparative studies replace the methoxy group with ethoxy or halogens (e.g., 6-chloro derivatives) to evaluate electronic effects. Bioisosteric replacements (e.g., morpholine for amine groups) optimize pharmacokinetic properties. Activity cliffs are analyzed via QSAR models .
Q. What techniques analyze metabolic pathways and degradation products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites in hepatic microsomes. For example, oxidation to quinone intermediates (as observed in primaquine metabolism) is monitored using human erythrocyte models .
Q. How is stability under physiological conditions assessed?
Simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) are used for kinetic solubility studies. Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation products, with NMR confirming structural integrity post-stress .
Q. What role does computational modeling play in derivative design?
Density functional theory (DFT) calculates frontier molecular orbitals to predict redox behavior. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, guiding the design of analogs with improved blood-brain barrier penetration .
Methodological Notes
- Data Validation : Triangulate HPLC, NMR, and HRMS results to confirm compound identity .
- Biological Replicates : Use ≥3 replicates in in vivo studies to account for intersubject variability .
- Ethical Compliance : Adhere to OECD guidelines for animal testing and obtain institutional review board (IRB) approval for human cell studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
